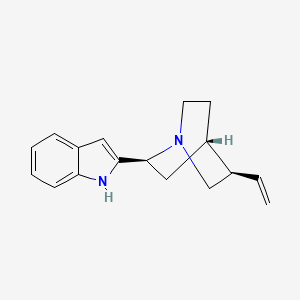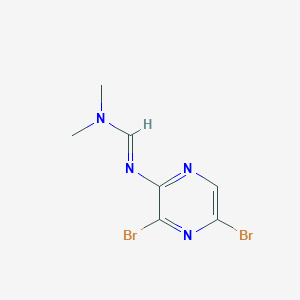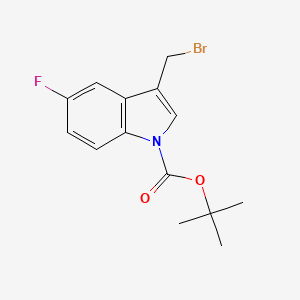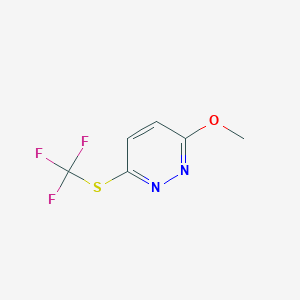
3-Methoxy-6-((trifluoromethyl)thio)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-6-((trifluoromethyl)thio)pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. The presence of a methoxy group at position 3 and a trifluoromethylthio group at position 6 makes this compound unique and potentially useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-6-((trifluoromethyl)thio)pyridazine typically involves the following steps:
Starting Materials: The synthesis begins with a suitable pyridazine derivative.
Methoxylation: Introduction of the methoxy group at position 3 can be achieved through nucleophilic substitution reactions using methanol and a base.
Trifluoromethylthiolation: The trifluoromethylthio group is introduced at position 6 using reagents like trifluoromethylthiolating agents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3-Methoxy-6-((trifluoromethyl)thio)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyridazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced pyridazine compounds.
科学的研究の応用
3-Methoxy-6-((trifluoromethyl)thio)pyridazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
作用機序
The mechanism of action of 3-Methoxy-6-((trifluoromethyl)thio)pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
類似化合物との比較
Similar Compounds
3-Methoxy-6-(trifluoromethyl)pyridazine: Lacks the thio group but has similar structural features.
3-Methoxy-6-(methylthio)pyridazine: Contains a methylthio group instead of a trifluoromethylthio group.
3-Methoxy-6-(chlorothio)pyridazine: Contains a chlorothio group instead of a trifluoromethylthio group.
Uniqueness
3-Methoxy-6-((trifluoromethyl)thio)pyridazine is unique due to the presence of both methoxy and trifluoromethylthio groups, which confer distinct chemical and biological properties. The trifluoromethylthio group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug discovery and development.
特性
分子式 |
C6H5F3N2OS |
|---|---|
分子量 |
210.18 g/mol |
IUPAC名 |
3-methoxy-6-(trifluoromethylsulfanyl)pyridazine |
InChI |
InChI=1S/C6H5F3N2OS/c1-12-4-2-3-5(11-10-4)13-6(7,8)9/h2-3H,1H3 |
InChIキー |
FSEBEZMWNNREBQ-UHFFFAOYSA-N |
正規SMILES |
COC1=NN=C(C=C1)SC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


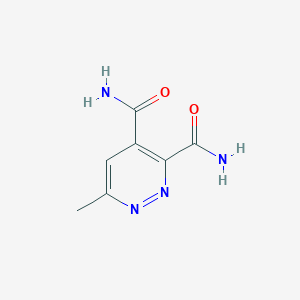

![6-Nitro-2-phenyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13093604.png)
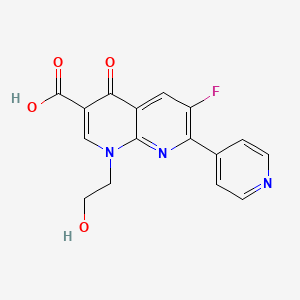
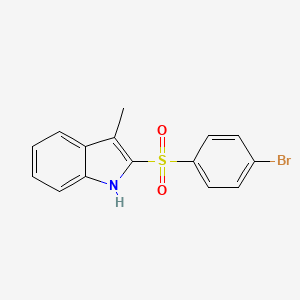

![4h-Isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyrimidine](/img/structure/B13093651.png)
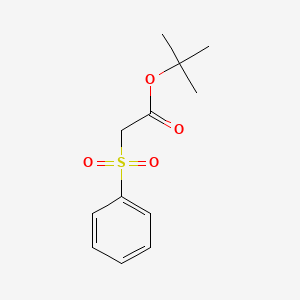
![3'-Ethoxy-5,5-dimethyl-4,5-dihydro-[1,1'-biphenyl]-2(3H)-one](/img/structure/B13093656.png)
